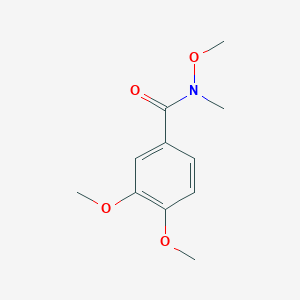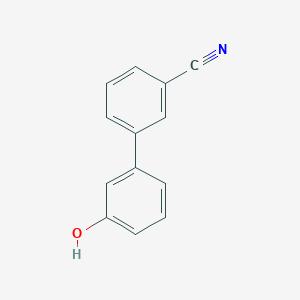
Methyl 4-bromo-2-nitrobenzoate
Vue d'ensemble
Description
“Methyl 4-bromo-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6BrNO4 . It is used in various chemical reactions and has a molecular weight of 260.04 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-2-nitrobenzoate” consists of a benzene ring substituted with a bromo group, a nitro group, and a methyl ester group . The compound is almost planar .Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-nitrobenzoate” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 327.6±22.0 °C at 760 mmHg, and a flash point of 151.9±22.3 °C .Applications De Recherche Scientifique
Organic Synthesis
“Methyl 4-bromo-2-nitrobenzoate” is often used in organic synthesis . It can serve as a starting material or intermediate in the synthesis of various organic compounds .
Synthesis of Furo and Pyrrolo Pyrimidine Analogs
This compound has been used in the synthesis of three-carbon-bridged 5-substituted furo [2,3- d ]pyrimidine and 6-substituted pyrrolo [2,3- d ]pyrimidine analogs . These analogs are employed as antifolates .
Cell Analysis Methods
“Methyl 4-bromo-2-nitrobenzoate” has applications in cell analysis methods . It can be used in various assays and techniques to study cellular processes .
Cell and Gene Therapy Solutions
This compound is also used in cell and gene therapy solutions . It can be used in the development and optimization of therapies that target genetic diseases .
Chromatography
“Methyl 4-bromo-2-nitrobenzoate” can be used in chromatography , a technique used to separate mixtures. It can serve as a standard or a target compound in chromatographic analysis .
Genomics
This compound has applications in genomics . It can be used in various genomic studies, including gene sequencing and gene expression analysis .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 4-bromo-2-nitrobenzoate is a derivative of benzoic acid, which is a common target for various chemical reactions. The compound’s primary targets are likely to be organic molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The compound contains a nitro group (-NO2) and a bromo group (-Br), both of which are significant in its mode of action. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack . The bromo group, being a good leaving group, can be displaced by nucleophiles in a substitution reaction .
Biochemical Pathways
The compound can participate in various biochemical pathways, primarily through nitration and bromination reactions. Nitration introduces a nitro group into an organic compound, while bromination involves the substitution of a hydrogen atom by a bromine atom . These reactions can lead to changes in the structure and function of biomolecules, affecting downstream biochemical pathways .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Methyl 4-bromo-2-nitrobenzoate are not readily available, we can infer some general characteristics based on its structure. The presence of the nitro and bromo groups may influence its absorption and distribution. The compound’s metabolism could involve reduction of the nitro group or displacement of the bromo group . Its excretion would likely depend on the metabolites formed .
Result of Action
The molecular and cellular effects of Methyl 4-bromo-2-nitrobenzoate’s action would depend on the specific biochemical pathways it affects. As a nitroaromatic compound, it could potentially cause oxidative stress or DNA damage . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-2-nitrobenzoate. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity . Additionally, the compound’s stability could be influenced by light and heat .
Propriétés
IUPAC Name |
methyl 4-bromo-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDMAAPIWOIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592996 | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-nitrobenzoate | |
CAS RN |
158580-57-5 | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

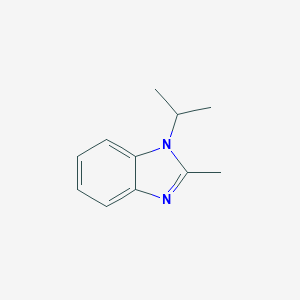
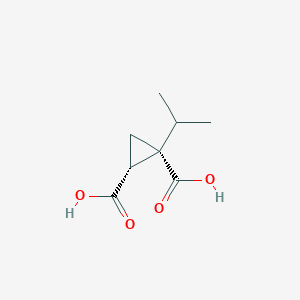
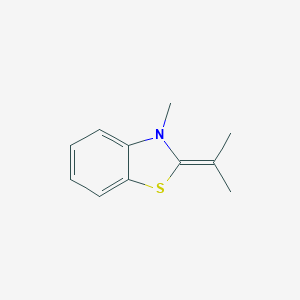

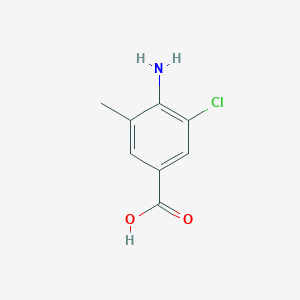
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
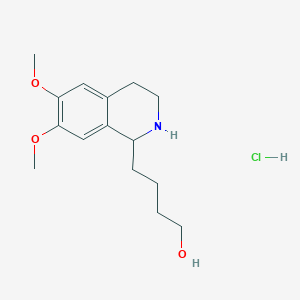
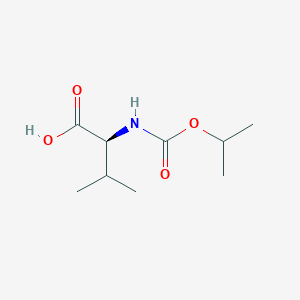
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)
